molecular formula C8H6ClF3O B1402176 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene CAS No. 1404194-48-4

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene

Cat. No.: B1402176
CAS No.: 1404194-48-4
M. Wt: 210.58 g/mol
InChI Key: MLRPPKZKYARUJR-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro(difluoro)methoxy group, a fluoro group, and a methyl group

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and reducing agents such as iron powder. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene involves its interaction with molecular targets through various pathways:

These interactions are influenced by the electronic and steric effects of the substituents on the benzene ring.

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRPPKZKYARUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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